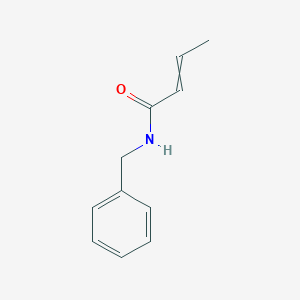

N-benzylbut-2-enamide

Description

N-Benzylbut-2-enamide is an α,β-unsaturated amide characterized by a benzyl group attached to the nitrogen atom and a conjugated enamide system. The (2E)-configuration of the double bond (trans geometry) is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions. This compound is synthesized via palladium-catalyzed reactions, achieving high yields (94%) under optimized conditions involving sodium hydroxide in diethyl ether at 0°C . Its applications span organic synthesis intermediates and mutagenesis studies, with reported activity at concentrations as low as 20 µmol/L in environmental mutagenesis assays .

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-benzylbut-2-enamide |

InChI |

InChI=1S/C11H13NO/c1-2-6-11(13)12-9-10-7-4-3-5-8-10/h2-8H,9H2,1H3,(H,12,13) |

InChI Key |

QLDAZEKDPMBLOR-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)NCC1=CC=CC=C1 |

Canonical SMILES |

CC=CC(=O)NCC1=CC=CC=C1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-benzylbut-2-enamide are best contextualized by comparing it to analogous benzylamide derivatives. Below is a detailed analysis based on synthesis, substituent effects, and applications:

Table 1: Comparative Analysis of this compound and Related Compounds

Key Observations:

Structural Complexity :

- This compound is simpler in structure compared to Compounds 49–51, which feature bulky substituents (e.g., trimethylsilyl, stannyl) and extended ether chains. These groups enhance steric hindrance and alter electronic profiles, impacting reactivity in cross-coupling reactions .

- The absence of silicon or tin in this compound simplifies purification and reduces toxicity risks, making it more suitable for biological assays .

Synthesis Efficiency: this compound achieves a high yield (94%) under mild conditions, whereas Compounds 49–51 require refluxing with ynamides and cyclobutenones, with yields unquantified in the cited study . The palladium-catalyzed route for this compound highlights its scalability for industrial applications.

Functional Versatility: While Compounds 49–51 serve as intermediates for specialized organometallic or glycosylation studies , this compound’s conjugated system enables participation in Michael additions or Diels-Alder reactions, broadening its utility in heterocyclic synthesis .

Spectroscopic Differentiation :

- This compound’s IR and NMR spectra would show distinct signals for the enamide C=O stretch (~1650 cm⁻¹) and trans-vinylic protons (δ 5.5–6.5 ppm). In contrast, Compounds 49–51 exhibit additional peaks for Si–CH₃ (δ 0.1–0.5 ppm) or Sn–C bonds, complicating spectral interpretation .

Research Implications and Limitations

- For instance, Compounds 49–51 lack yield metrics, complicating cost-benefit analyses .

- This divergence underscores the need for context-specific toxicity profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.